N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of 4-[(4-chlorophenyl)methoxy]benzaldehyde with 2-{[(3-chlorophenyl)methyl]sulfanyl}acetohydrazide under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature, pH, and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- Other hydrazide derivatives with similar structural features.
Uniqueness
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20Cl2N2O2S |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C23H20Cl2N2O2S/c24-20-8-4-18(5-9-20)14-29-22-10-6-17(7-11-22)13-26-27-23(28)16-30-15-19-2-1-3-21(25)12-19/h1-13H,14-16H2,(H,27,28)/b26-13+ |
InChI Key |
VGQBFFLZRNHNCD-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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